molecular formula C21H20N4O5S B1204424 Quinoronium sulfate CAS No. 34374-08-8

Quinoronium sulfate

Cat. No.: B1204424
CAS No.: 34374-08-8
M. Wt: 440.5 g/mol
InChI Key: CYJHJKHNVBPIHY-UHFFFAOYSA-M
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Description

Quinoline sulfate (1:1), a quinolinium hydrogen sulfate compound, is a crystalline salt formed by the protonation of quinoline (C₉H₇N) with sulfuric acid (H₂SO₄). Its molecular formula is C₉H₉NO₄S, with an average molecular mass of 227.234 g/mol and a monoisotopic mass of 227.025229 g/mol . It is registered under ChemSpider ID 10291 and CAS number 530-66-5, with synonyms including quinoléine sulfate (French) and chinolinsulfat (German) .

Structurally, quinoline sulfate comprises a quinolinium cation (C₉H₈N⁺) and a hydrogen sulfate anion (HSO₄⁻). The compound is notable for its role in chemical synthesis, particularly as a precursor or intermediate in pharmaceutical and agrochemical applications.

Properties

CAS No.

34374-08-8

Molecular Formula

C21H20N4O5S

Molecular Weight

440.5 g/mol

IUPAC Name

1,3-bis(1-methylquinolin-1-ium-6-yl)urea;sulfate

InChI

InChI=1S/C21H19N4O.H2O4S/c1-24-11-3-5-15-13-17(7-9-19(15)24)22-21(26)23-18-8-10-20-16(14-18)6-4-12-25(20)2;1-5(2,3)4/h3-14H,1-2H3,(H-,22,23,26);(H2,1,2,3,4)/q+1;/p-1

InChI Key

CYJHJKHNVBPIHY-UHFFFAOYSA-M

SMILES

C[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)[N+](=CC=C4)C.[O-]S(=O)(=O)[O-]

Canonical SMILES

C[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)[N+](=CC=C4)C.[O-]S(=O)(=O)[O-]

Other CAS No.

34374-08-8

Synonyms

6,6'-urea-bis(1-methylquinolinium hydroxide)
quinoronium sulfate

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Molecular Formula Molecular Mass (g/mol) Key Functional Groups Ratio (Cation:Anion)
Quinoline sulfate C₉H₉NO₄S 227.234 Quinolinium, HSO₄⁻ 1:1
Quinine sulfate (C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O 783.00 (calculated) Quinuclidine, HSO₄⁻ 2:1 (dihydrate)
Oxyquinoline sulfate (C₉H₈NO)₂·H₂SO₄ 388.38 (calculated) 8-hydroxyquinolinium, SO₄²⁻ 2:1

Structural Notes:

  • Quinoline sulfate (1:1): Features a single quinolinium cation paired with a hydrogen sulfate anion .
  • Quinine sulfate : A bis-alkaloid sulfate with a complex quinuclidine-based structure. The U.S. Pharmacopeia defines it as a mixture of quinine sulfate and dihydroquinine sulfate, with fluorescence properties under acidic conditions .
  • Oxyquinoline sulfate: A 2:1 salt of 8-hydroxyquinolinium and sulfate, distinguished by a hydroxyl group at the 8-position of the quinoline ring .

Table 2: Functional and Therapeutic Comparisons

Compound Primary Applications Key Properties Regulatory Status
Quinoline sulfate Chemical synthesis, research Water-soluble, stable salt Not specified in evidence
Quinine sulfate Antimalarial therapy Fluorescent in dilute H₂SO₄, bitter taste USP-compliant capsules
Oxyquinoline sulfate Antimicrobial, chelating agent Broad-spectrum activity, metal-binding Listed in USP-RS and WHO-DD

Key Findings :

  • Quinine sulfate is clinically validated for malaria treatment. Its identification relies on fluorescence in dilute sulfuric acid, which disappears upon hydrochloric acid addition .
  • Oxyquinoline sulfate is utilized for its antimicrobial and chelating properties, particularly in formulations targeting bacterial and fungal infections .

Physicochemical Properties

Solubility and Stability

  • Quinoline sulfate: Soluble in water and polar solvents due to ionic nature.
  • Quinine sulfate : Sparingly soluble in water but dissolves in acidic solutions. Stability is pH-dependent, with fluorescence serving as a quality-control marker .
  • Oxyquinoline sulfate: Enhanced solubility in alkaline media due to hydroxyl group; stability improved in anhydrous formulations .

Research and Industrial Relevance

  • Quinoline sulfate serves as a model compound in atmospheric sulfate studies, contributing to PMF (Positive Matrix Factorization) models for sulfate source apportionment .
  • Quinine sulfate remains critical in global health, though resistance has prompted derivative development.
  • Oxyquinoline sulfate is pivotal in industrial processes, including corrosion inhibition and polymer stabilization.

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